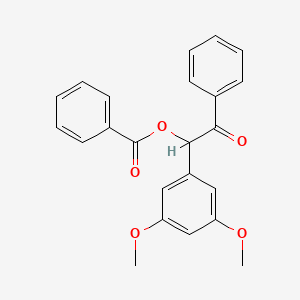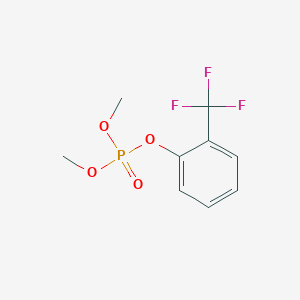
Dimethyl 2-(trifluoromethyl)phenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(trifluoromethyl)phenyl phosphate is a chemical compound with the molecular formula C10H10F3O4P. It is known for its unique properties due to the presence of both phosphate and trifluoromethyl groups. This compound is utilized in various scientific and industrial applications, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 2-(trifluoromethyl)phenyl phosphate typically involves the reaction of 2-(trifluoromethyl)phenol with dimethyl chlorophosphate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with enhanced reaction conditions to accommodate larger volumes. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-(trifluoromethyl)phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the dimethyl phosphate group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols are employed under mild conditions.
Major Products: The major products formed from these reactions include various phosphates, phosphine oxides, and substituted phenyl derivatives.
Scientific Research Applications
Dimethyl 2-(trifluoromethyl)phenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of dimethyl 2-(trifluoromethyl)phenyl phosphate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phosphate group can participate in phosphorylation reactions, which are crucial in many biochemical pathways. The compound’s effects are mediated through its interaction with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
- Dimethyl phenyl phosphate
- Dimethyl 4-(trifluoromethyl)phenyl phosphate
- Dimethyl 3-(trifluoromethyl)phenyl phosphate
Comparison: Dimethyl 2-(trifluoromethyl)phenyl phosphate is unique due to the position of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and physical properties. Compared to its analogs, it exhibits distinct behavior in terms of solubility, stability, and reactivity, making it particularly valuable in specific applications.
Properties
CAS No. |
502623-70-3 |
|---|---|
Molecular Formula |
C9H10F3O4P |
Molecular Weight |
270.14 g/mol |
IUPAC Name |
dimethyl [2-(trifluoromethyl)phenyl] phosphate |
InChI |
InChI=1S/C9H10F3O4P/c1-14-17(13,15-2)16-8-6-4-3-5-7(8)9(10,11)12/h3-6H,1-2H3 |
InChI Key |
AXRBMHGVIIJCHG-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)OC1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


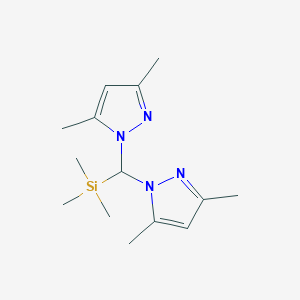
![4-Methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-2H-1-benzopyran-2,7(3H)-dione](/img/structure/B12582494.png)
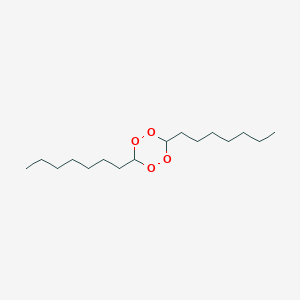
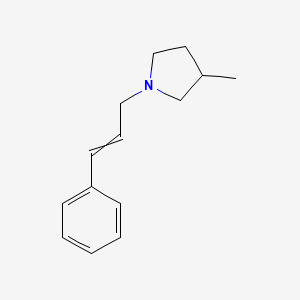
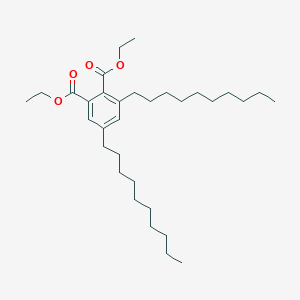
![N-[1-(Cyclohexylamino)-1-oxo-2-butanyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B12582527.png)
![8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12582530.png)


![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12582542.png)
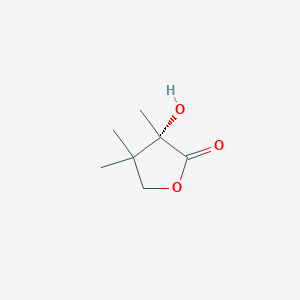
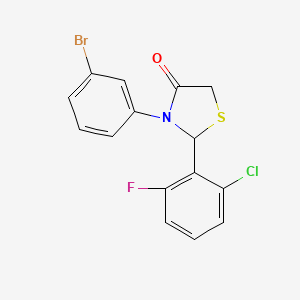
![2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12582566.png)
